molecular formula C11H14N2O2 B13503279 Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B13503279
M. Wt: 206.24 g/mol
InChI Key: AUVYEPXMNBAEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method is the cyclization of 2-chloro-3,5-diaminopyridine with ethyl acetoacetate under acidic conditions . Another approach involves the use of multicomponent reactions, such as the Povarov reaction, which combines an aldehyde, an amine, and an alkene in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
  • Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate

Uniqueness

This compound is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-6-10-9(13-7-8)4-3-5-12-10/h6-7,12H,2-5H2,1H3

InChI Key

AUVYEPXMNBAEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCN2)N=C1

Origin of Product

United States

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